molecular formula C3H10NaOSi B095665 Sodium trimethylsilanolate CAS No. 18027-10-6

Sodium trimethylsilanolate

Cat. No.: B095665
CAS No.: 18027-10-6
M. Wt: 113.19 g/mol
InChI Key: VHQSQWCOIYFCCJ-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Sodium trimethylsilanolate is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

Sodium trimethylsilanolate primarily targets esters and nitriles . It acts as a powerful reagent for the conversion of these compounds into carboxylic acids and primary amides .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack . This interaction results in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also act as a catalyst for the silylation of silanols with hydrosilanes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of esters and nitriles. The compound’s action leads to the formation of carboxylic acids from esters and primary amides from nitriles . These conversions can have downstream effects on various biochemical reactions where these products are involved.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of certain chemical compounds. Specifically, it converts esters into carboxylic acids and nitriles into primary amides . These transformations can significantly alter the chemical landscape within a given environment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these substances in its environment. Additionally, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation .

Preparation Methods

The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

PD-126055 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

18027-10-6

Molecular Formula

C3H10NaOSi

Molecular Weight

113.19 g/mol

IUPAC Name

sodium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

VHQSQWCOIYFCCJ-UHFFFAOYSA-N

Isomeric SMILES

C[Si](C)(C)[O-].[Na+]

SMILES

C[Si](C)(C)[O-].[Na+]

Canonical SMILES

C[Si](C)(C)O.[Na]

18027-10-6

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trimethylsilanolate
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Sodium trimethylsilanolate
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Sodium trimethylsilanolate
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Sodium trimethylsilanolate
Reactant of Route 5
Sodium trimethylsilanolate

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